molecular formula C10H11ClO2 B8642690 1-[4-(2-Chloroethoxy)phenyl]ethanone CAS No. 90919-15-6

1-[4-(2-Chloroethoxy)phenyl]ethanone

Cat. No. B8642690
CAS RN: 90919-15-6
M. Wt: 198.64 g/mol
InChI Key: IZIKZNOLOCUEQB-UHFFFAOYSA-N
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Patent
US04853408

Procedure details

A mixture of 100 mg of 4-hydroxy-acetophenone, 96 mg of n-tetrabutylammonium acid sulfate, 1.5 ml of 50% sodium hydroxide solution, 3 ml of benzene, 1.5 ml of acetonitrile and 0.2 ml of 2-chloroethyl p-toluene sulfonate was refluxed for 18 hours under an inert atmosphere and the decanted phase was extracted with benzene. The organic phase was washed with water, dried over a deshydrant and evaporated to dryness under reduced pressure. The residue was chromatographed over silica and eluted with dichloroethane to obtain 127 mg of 1-[4-(2-chloroethoxy)-phenyl]-ethanone melting at ≃62° C.
[Compound]
Name
4-hydroxy-acetophenone
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1(C)C=CC(S([O:18][CH2:19][CH2:20][Cl:21])(=O)=O)=CC=1.[C:23](#N)[CH3:24]>>[Cl:21][CH2:20][CH2:19][O:18][C:3]1[CH:8]=[CH:7][C:6]([C:23](=[O:1])[CH3:24])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
4-hydroxy-acetophenone
Quantity
100 mg
Type
reactant
Smiles
Name
n-tetrabutylammonium
Quantity
96 mg
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0.2 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCl)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours under an inert atmosphere
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the decanted phase was extracted with benzene
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried over a deshydrant
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica
WASH
Type
WASH
Details
eluted with dichloroethane

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.